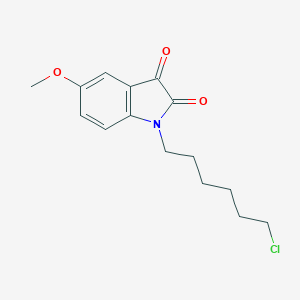![molecular formula C17H19NO2 B289001 [1,1'-Biphenyl]-4-yl diethylcarbamate](/img/structure/B289001.png)
[1,1'-Biphenyl]-4-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1'-Biphenyl]-4-yl diethylcarbamate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas.
Wirkmechanismus
The exact mechanism of action of [1,1'-Biphenyl]-4-yl diethylcarbamate is not fully understood. It is believed that this compound works by disrupting the insects' ability to detect human hosts through their sense of smell. This compound may also interfere with the insects' feeding behavior and cause them to avoid landing on treated surfaces.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and metabolized in the liver. This compound has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system. However, some studies have suggested that this compound may have a mild irritant effect on the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
[1,1'-Biphenyl]-4-yl diethylcarbamate is a widely used insect repellent that has been extensively studied for its effectiveness and safety. It is easy to obtain and use in laboratory experiments. However, this compound may have some limitations in certain experiments, such as those involving insects that are not repelled by this compound or those that are attracted to this compound-treated surfaces.
Zukünftige Richtungen
There are several areas of future research for [1,1'-Biphenyl]-4-yl diethylcarbamate. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the ecological impact of this compound on insect populations and the environment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential effects on human health. Finally, there is a need for further research on the use of this compound in the medical field, including its potential use as a treatment for other parasitic diseases.
Synthesemethoden
[1,1'-Biphenyl]-4-yl diethylcarbamate can be synthesized through a variety of methods, including the reaction of 4-hydroxybenzoic acid with diethylamine, the reaction of 4-chlorobenzoic acid with diethylamine, and the reaction of 1,1'-biphenyl-4-carbonyl chloride with diethylamine. The most commonly used method is the reaction of 4-chlorobenzoic acid with diethylamine, which yields this compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
[1,1'-Biphenyl]-4-yl diethylcarbamate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. This compound is also used in the agricultural industry to protect crops from insect damage. In addition, this compound has been studied for its potential use in the medical field, including as a treatment for head lice and scabies.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
(4-phenylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-3-18(4-2)17(19)20-16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
YEUQFHJXAMONQK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate](/img/structure/B288921.png)
![N-[4-(dimethylaminodiazenyl)phenyl]sulfonyladamantane-1-carboximidate](/img/structure/B288922.png)
![butanoyl({4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]phenyl}sulfonyl)azanide](/img/structure/B288924.png)
![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylsulfanyl)pyrimidin-4-yl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288927.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(2,4-dichlorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B288929.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![5-Amino-1-[6-(3,5-dimethylphenoxy)-2-methylsulfanylpyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B288933.png)

![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
